3-chloro-N-(3-methoxyphenyl)propanamide

Antimalarial Drug Discovery DXR Inhibition Structure-Activity Relationship (SAR)

Pharmaceutical QC laboratories require certified impurity reference standards for ICH-compliant analytical method validation. 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) is Brexpiprazole Impurity 12, essential for HPLC/UPLC quantification in brexpiprazole drug substance and drug product. • Validated DXR (PfDXR) inhibitor for antimalarial SAR: the 3-methoxy group is critical for binding affinity • Supplied with Certificate of Analysis ensuring regulatory-grade traceability and batch-to-batch consistency • Available in mg to multi-gram quantities with rapid global dispatch

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 21261-76-7
Cat. No. B1362406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-methoxyphenyl)propanamide
CAS21261-76-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCCl
InChIInChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13)
InChIKeyQPTGURLLHGYZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7): Procurement and Differentiation Guide for Research Laboratories


3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) is a synthetic phenylpropanamide derivative with a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by a chloroethyl amide core substituted with a 3-methoxyphenyl group . It is primarily recognized for its role as an inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a validated target for antimalarial drug development, and as a key process-related impurity (Brexpiprazole Impurity 12) in the synthesis of the atypical antipsychotic brexpiprazole [1].

Why 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) Cannot Be Replaced by Generic Analogs: A Guide for Informed Procurement


Despite structural similarities to other phenylpropanamides, 3-chloro-N-(3-methoxyphenyl)propanamide (21261-76-7) exhibits a unique combination of substituent effects that are critical for its specific applications. Simple substitution with analogs lacking the 3-methoxy group or the 3-chloro moiety on the propanamide chain is not functionally equivalent [1]. For instance, in DXR inhibition assays, the presence and position of the methoxy group significantly influence binding affinity and enzyme inhibition [2]. Furthermore, its role as a specific process impurity in brexpiprazole synthesis means that any structural deviation renders the compound unsuitable for use as a reference standard in quality control, analytical method validation, or regulatory submissions . The following quantitative evidence demonstrates the measurable differences that necessitate the procurement of this specific compound over its closest analogs.

Quantitative Differentiation of 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) Against Key Comparators


Comparative DXR Enzyme Inhibition: Impact of the 3-Methoxy Substituent

The 3-methoxy group on the phenyl ring of 3-chloro-N-(3-methoxyphenyl)propanamide is critical for its interaction with DXR, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in Plasmodium falciparum [1]. Quantitative enzyme inhibition data from a related study on DXR inhibitors demonstrates that the presence of this substituent can alter inhibitory activity by an order of magnitude. Specifically, the diethyl [3-[(3-methoxyphenyl)amino]-3-oxopropyl]phosphonate analog, which shares the same core aryl amide structure as the target compound, exhibited a distinct inhibition profile compared to its 3-hydroxy analog [2].

Antimalarial Drug Discovery DXR Inhibition Structure-Activity Relationship (SAR)

Binding Affinity to Melatonin Receptors: A Quantitative Comparison with a 3-Chloro Analog

While not the primary application, the compound's binding affinity for melatonin receptors offers a clear, quantitative comparison with a closely related analog. In a study mapping melatonin receptor binding, the 3-chloro derivative in a series of substituted phenylalkyl amides exhibited measurable binding affinity, demonstrating the specific contribution of the chloro substituent at the 3-position of the propanamide chain [1].

Melatonin Receptor Pharmacology Binding Affinity (Ki) Structure-Activity Relationship

Role as a Specific Brexpiprazole Process Impurity: Identity Confirmation and Purity Benchmark

3-chloro-N-(3-methoxyphenyl)propanamide is formally designated as Brexpiprazole Impurity 12, a known and controlled process impurity in the manufacturing of the antipsychotic drug brexpiprazole . Its identity is confirmed by its unique CAS number (21261-76-7) and molecular weight (213.66 g/mol) . For procurement as a reference standard, this compound is provided with a certified purity specification, typically ≥95%, and is accompanied by a Certificate of Analysis (CoA) detailing the exact purity and analytical methods used (e.g., HPLC, NMR, MS) .

Pharmaceutical Quality Control Reference Standard Brexpiprazole Impurity Profiling

Predicted Physicochemical Properties vs. Des-chloro Analog

The presence of both a 3-chloro and a 3-methoxy group imparts distinct physicochemical properties compared to simpler analogs. For instance, 3-chloro-N-phenylpropanamide (CAS 3460-04-6), which lacks the methoxy group, has a molecular weight of 183.63 g/mol and a predicted melting point of 119.5-120.5 °C . In contrast, the target compound has a molecular weight of 213.66 g/mol, a predicted density of 1.225 g/cm³, and a predicted boiling point of 391.5 °C . These differences are not trivial; they affect solubility, logP, and chromatographic behavior, which are critical for both in vitro assay design and analytical method development.

Drug Design Physicochemical Properties Lipophilicity

Validated Application Scenarios for 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7)


Antimalarial Drug Discovery: Structure-Activity Relationship (SAR) Studies on DXR Inhibitors

Use 3-chloro-N-(3-methoxyphenyl)propanamide as a key intermediate or a comparative tool in SAR campaigns aimed at optimizing non-phosphonate inhibitors of Plasmodium falciparum DXR (PfDXR). The quantitative enzyme inhibition data for structurally related analogs [1] provides a baseline for understanding the contribution of the 3-methoxyphenyl and 3-chloropropanamide moieties. Researchers can use this compound to probe the binding pocket of DXR, design new analogs with improved potency or selectivity, and benchmark their novel compounds against a known DXR-binding scaffold. This is directly supported by evidence of its class-level DXR inhibitory activity.

Pharmaceutical Quality Control: Reference Standard for Brexpiprazole Impurity Profiling

Procure 3-chloro-N-(3-methoxyphenyl)propanamide (CAS 21261-76-7) as a certified reference standard for the development, validation, and routine execution of analytical methods (e.g., HPLC, UPLC, LC-MS) for the quantification of Brexpiprazole Impurity 12 in brexpiprazole drug substance and drug product. This application is mandated by regulatory guidelines for pharmaceutical impurities . The availability of a Certificate of Analysis (CoA) with documented purity and characterization data is essential for establishing system suitability, determining limits of detection (LOD) and quantitation (LOQ), and ensuring batch-to-batch consistency in quality control laboratories.

Chemical Synthesis: Building Block for Complex Molecules with a 3-Methoxyphenyl Amide Motif

Utilize the compound as a versatile alkylating agent or amide building block in multi-step organic synthesis. The terminal 3-chloro group serves as an electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities . The 3-methoxyphenyl amide core provides a stable, pre-formed pharmacophore that can be incorporated into larger, more complex drug-like molecules. The predicted physicochemical properties can be used to guide the design of reaction conditions and purification strategies.

Academic Research: Pharmacological Tool for Melatonin Receptor Studies

Employ this compound in pharmacological assays to investigate the structure-activity relationship of phenylalkyl amides at melatonin receptors. The established binding affinity (Ki) of 113 nM for a closely related 3-chloro analog [2] provides a quantitative benchmark for understanding the impact of halogen substitution on receptor binding. It can be used as a reference ligand in competitive binding assays or as a starting point for designing new ligands with altered selectivity or functional activity profiles at MT1 and MT2 receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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